molecular formula C20H22FN5OS B2844485 (Z)-5-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-2-(4-(4-fluorobenzyl)piperazin-1-yl)thiazol-4(5H)-one CAS No. 1006334-46-8

(Z)-5-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-2-(4-(4-fluorobenzyl)piperazin-1-yl)thiazol-4(5H)-one

Cat. No. B2844485
M. Wt: 399.49
InChI Key: GTEQQLBXWGXUCQ-WQRHYEAKSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and structural formula.



Synthesis Analysis

This would involve a detailed step-by-step process of how the compound can be synthesized from readily available starting materials.



Molecular Structure Analysis

This involves the use of spectroscopic techniques like NMR, IR, Mass spectrometry, etc., to elucidate the structure of the compound.



Chemical Reactions Analysis

This would involve studying how the compound reacts with different reagents and under different conditions.



Physical And Chemical Properties Analysis

This would involve determining properties like melting point, boiling point, solubility, etc.


Scientific Research Applications

Synthesis and Characterization

  • Compounds with benzothiazole and pyrazole moieties, similar in structure to the query compound, have been synthesized and characterized. These compounds have shown potent activity in pharmacological screenings, highlighting the significance of their structural elements in medicinal chemistry. The synthesis involves multiple phases, including condensation and treatment with various substituted anilines, indicating the complexity and versatility of these chemical frameworks (Raparla et al., 2013).

Pharmacological Potential

  • Novel bis(pyrazole-benzofuran) hybrids, possessing a piperazine linker, have been synthesized and shown potent antibacterial efficacies, including biofilm inhibition activities. These compounds were also studied for their inhibitory activity against MRSA and VRE bacterial strains, suggesting their potential in developing new antibacterial agents (Mekky & Sanad, 2020).

Structural Analysis

  • The structural analysis of compounds incorporating pyrazole/piperidine/aniline moieties, through X-ray crystallography combined with Hirshfeld and DFT calculations, offers insights into intermolecular interactions controlling molecular packing. Such studies are crucial for understanding the physicochemical properties and potential applications of these compounds in various scientific domains (Shawish et al., 2021).

Anticancer Activities

  • The synthesis of fluoro-substituted compounds, including benzo[b]pyran derivatives with pyrazole and pyrimidine thione derivatives, has been explored for their anticancer activity against various human cancer cell lines. These studies underscore the potential of such compounds in therapeutic applications, especially in oncology (Hammam et al., 2005).

Antituberculosis Activity

  • Thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors, demonstrating the potential of such compounds in addressing infectious diseases, particularly tuberculosis. This highlights the relevance of structural elements like thiazole and piperazine in the design of antimicrobial agents (Jeankumar et al., 2013).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, environmental impact, etc.


Future Directions

This would involve hypothesizing potential applications of the compound based on its properties and behavior.


properties

IUPAC Name

(5Z)-5-[(1,5-dimethylpyrazol-4-yl)methylidene]-2-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN5OS/c1-14-16(12-22-24(14)2)11-18-19(27)23-20(28-18)26-9-7-25(8-10-26)13-15-3-5-17(21)6-4-15/h3-6,11-12H,7-10,13H2,1-2H3/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTEQQLBXWGXUCQ-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C=C2C(=O)N=C(S2)N3CCN(CC3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NN1C)/C=C\2/C(=O)N=C(S2)N3CCN(CC3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-5-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-2-(4-(4-fluorobenzyl)piperazin-1-yl)thiazol-4(5H)-one

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